

CGP-11130: A Technical Guide to its Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

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Abstract

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ -aminobutyric acid type B (GABA-B) receptor. As a derivative of the nootropic compound phenibut, CGP-11130 has garnered interest within the scientific community for its potential applications in neuroscience research and as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of CGP-11130. Detailed experimental protocols for its synthesis and for assays to characterize its activity are provided, along with a summary of its quantitative receptor binding data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

CGP-11130 is chemically designated as 4-Amino-3-(4-fluorophenyl)butanoic acid.[1][2] It is a structural analog of GABA and is closely related to other phenyl-substituted GABA derivatives such as phenibut and baclofen.[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and contributes to its altered pharmacological profile.

Property	Value	Reference
IUPAC Name	4-amino-3-(4-fluorophenyl)butanoic acid	[1][2]
Synonyms	CGP-11130, 4-Fluorophenibut, F-Phenibut, β -(4-Fluorophenyl)- γ -aminobutyric acid	[1]
Molecular Formula	C ₁₀ H ₁₂ FNO ₂	[2]
Molecular Weight	197.21 g/mol	[2]
CAS Number	52237-19-1	[2]

Synthesis of CGP-11130

The synthesis of CGP-11130 can be achieved through a multi-step process, with the key step being the asymmetric synthesis of a chiral γ -nitrobutyric acid intermediate. A telescoped continuous flow process has been reported for the efficient synthesis of this key intermediate, which can then be converted to the final product.[3]

Experimental Protocol: Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)butanoic acid (A key intermediate for CGP-11130)

This protocol is based on the principles of asymmetric Michael addition followed by reduction and protection.

Step 1: Asymmetric Michael Addition of Nitromethane to 4-Fluorocinnamaldehyde[3]

- Reagents: 4-Fluorocinnamaldehyde, Nitromethane, Polystyrene-supported organocatalyst (e.g., a prolinol derivative).
- Procedure:

- A solution of 4-fluorocinnamaldehyde in a suitable solvent (e.g., dichloromethane) is prepared.
- An excess of nitromethane is added to the solution.
- The polystyrene-supported chiral organocatalyst is added to the reaction mixture.
- The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solid catalyst is filtered off.
- The filtrate is concentrated under reduced pressure to yield the crude γ -nitroaldehyde.

Step 2: Oxidation of the γ -Nitroaldehyde to the corresponding γ -Nitro-acid^[3]

- Reagents: Crude γ -nitroaldehyde from Step 1, Oxidizing agent (e.g., sodium chlorite in the presence of a scavenger like 2-methyl-2-butene).
- Procedure:
 - The crude γ -nitroaldehyde is dissolved in a suitable solvent system (e.g., a mixture of tert-butanol and water).
 - 2-Methyl-2-butene is added.
 - A solution of sodium chlorite in water is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction is stirred until the starting material is consumed (monitored by TLC).
 - The reaction is quenched, and the product is extracted with an organic solvent.
 - The organic layer is dried and concentrated to give the crude γ -nitro-acid.

Step 3: Reduction of the Nitro Group to an Amine^[4]

- Reagents: Crude γ -nitro-acid from Step 2, Reducing agent (e.g., H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel).
- Procedure:
 - The crude γ -nitro-acid is dissolved in a suitable solvent (e.g., methanol or ethanol).
 - The catalyst (e.g., 10% Pd/C) is added.
 - The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
 - The reaction is monitored until the uptake of hydrogen ceases.
 - The catalyst is filtered off through a pad of celite.
 - The filtrate is concentrated to yield the crude amino acid, CGP-11130.

Step 4: Purification

- The crude CGP-11130 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

CGP-11130 is a selective agonist for the GABA-B receptor, with significantly lower affinity for the GABA-A receptor.

Parameter	Receptor	Value	Reference
IC ₅₀	GABA-B	1.70 μ M	[1]
IC ₅₀	GABA-A	> 100 μ M	[1]

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor

This protocol is a representative method to determine the binding affinity of CGP-11130 to the GABA-B receptor.

- Materials:
 - Rat brain membranes (as a source of GABA-B receptors)
 - [3H]-GABA or other suitable radioligand
 - CGP-11130 (test compound)
 - Baclofen (as a positive control)
 - Assay buffer (e.g., Tris-HCl buffer)
 - Glass fiber filters
 - Scintillation cocktail
 - Liquid scintillation counter
- Procedure:
 - Prepare rat brain membranes by homogenization and centrifugation.
 - In a series of tubes, add a fixed amount of brain membrane preparation.
 - Add increasing concentrations of unlabeled CGP-11130 or baclofen.
 - Add a fixed concentration of the radioligand (e.g., [3H]-GABA).
 - For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled agonist (e.g., baclofen).
 - Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of CGP-11130. Determine the IC₅₀ value, the concentration of CGP-11130 that inhibits 50% of the specific binding of the radioligand.

Adenylyl Cyclase Activity Assay

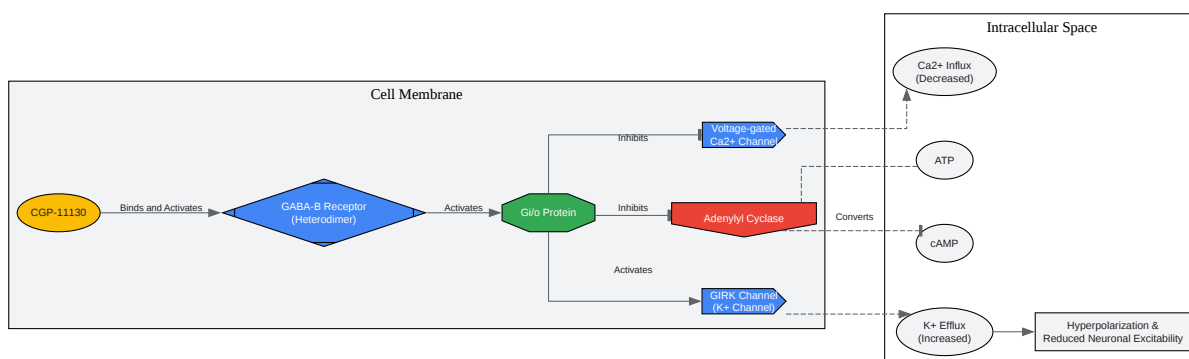
This protocol outlines a method to assess the effect of CGP-11130 on adenylyl cyclase activity, a downstream effector of the GABA-B receptor.

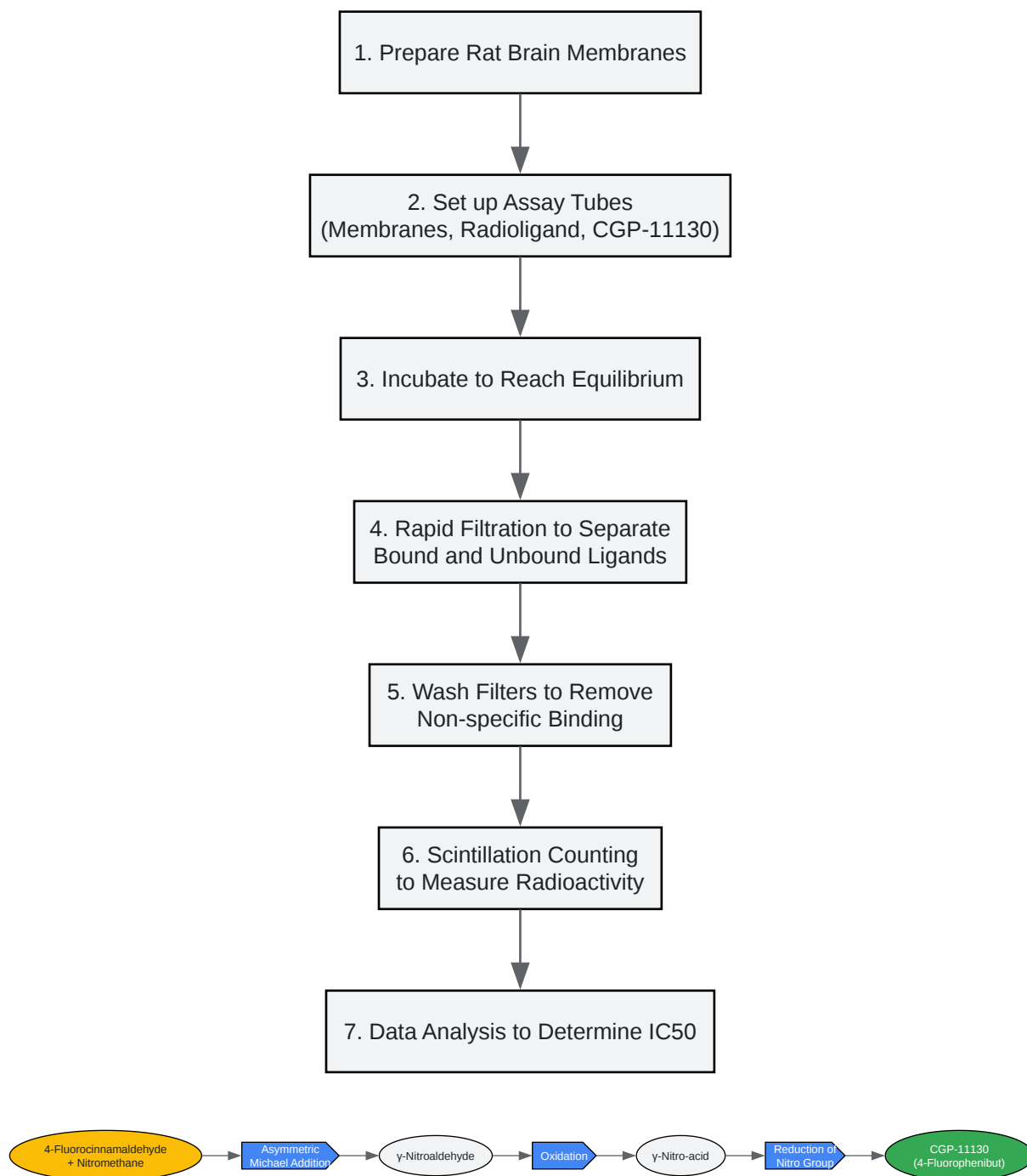
- Materials:
 - Cell membranes expressing GABA-B receptors and adenylyl cyclase
 - CGP-11130
 - Forskolin (an activator of adenylyl cyclase)
 - ATP (substrate)
 - [α -³²P]ATP (radiolabeled substrate)
 - Assay buffer containing MgCl₂ and other necessary cofactors
 - cAMP standards
 - Method for separating and quantifying cAMP (e.g., column chromatography or immunoassay)
- Procedure:
 - Pre-incubate the cell membranes with CGP-11130 at various concentrations.

- Initiate the reaction by adding a mixture of ATP and [α - 32 P]ATP. Forskolin can be included to stimulate adenylyl cyclase activity.
- Incubate the reaction at 37°C for a fixed time.
- Terminate the reaction (e.g., by adding a stop solution containing EDTA).
- Separate the produced [32 P]cAMP from unreacted [α - 32 P]ATP using sequential column chromatography over Dowex and alumina columns.
- Quantify the amount of [32 P]cAMP by liquid scintillation counting.
- Data Analysis: Determine the effect of CGP-11130 on both basal and forskolin-stimulated adenylyl cyclase activity. A decrease in cAMP production in the presence of CGP-11130 would be indicative of its inhibitory effect via GABA-B receptor activation.

Visualizations

Signaling Pathway of CGP-11130





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